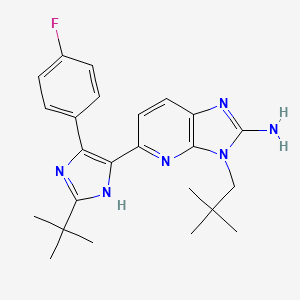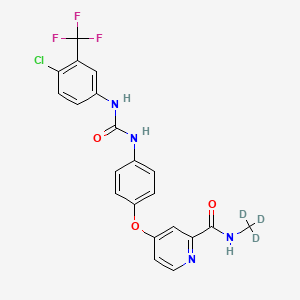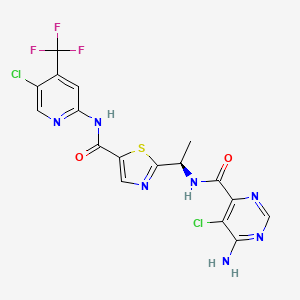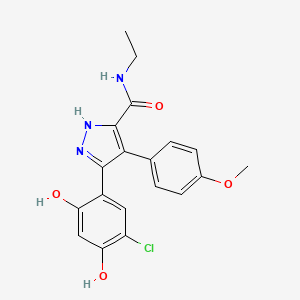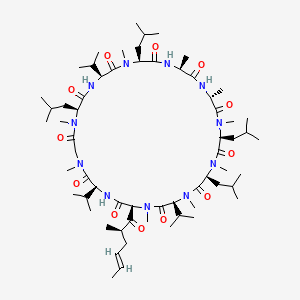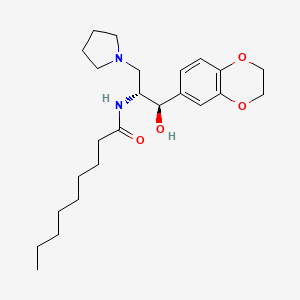
Nilotinib
概要
説明
Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .
Chemical Reactions Analysis
Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .
Physical And Chemical Properties Analysis
Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .
科学的研究の応用
Chronic Myeloid Leukemia (CML) Treatment
Nilotinib hydrochloride monohydrate is primarily used in the treatment of Chronic Myeloid Leukemia (CML) that is Philadelphia chromosome-positive. It is particularly effective in cases where the disease is resistant to imatinib therapy, offering an alternative for patients who do not respond to first-line treatment .
Kinase Inhibition
As a kinase inhibitor, Nilotinib plays a crucial role in blocking specific enzyme activities that promote cell division and proliferation, which is essential in cancer treatment strategies .
Solubility Research
Research has been conducted on the solubility of Nilotinib hydrochloride monohydrate in supercritical carbon dioxide (SC-CO2), which is significant for its application in drug delivery and formulation processes .
Polymorphic Stress Studies
Stress studies of Nilotinib HCl Monohydrate have been carried out to understand its polymorphic phase changes due to temperature, humidity, and pressure impacts. This research is vital for determining the stability and suitability of the Active Pharmaceutical Ingredient (API) in the formulation process .
Crystal Structure Analysis
The crystal structure of Nilotinib hydrochloride monohydrate has been determined using powder X-ray diffraction (XRD) with synchrotron radiation sources. This analysis is crucial for understanding the drug’s physical characteristics and its behavior during the manufacturing process .
Safety and Hazards
Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .
作用機序
Target of Action
Nilotinib hydrochloride monohydrate, also known as Nilotinib, primarily targets the BCR-ABL , c-kit , and PDGF . These targets are crucial in the treatment of various leukemias, including chronic myeloid leukemia (CML) .
Mode of Action
Nilotinib is a kinase inhibitor . It binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein . This results in the inhibition of the constitutive kinase activity of the Bcr-Abl protein . Nilotinib is designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations .
Biochemical Pathways
The primary biochemical pathway affected by Nilotinib is the BCR-ABL pathway. The BCR-ABL oncogene causes chronic myelogenous leukemia (CML). Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein , thereby disrupting the signaling within the cancer cell .
Pharmacokinetics
Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . Exposure to Nilotinib can be significantly reduced by the induction of CYP3A4 with rifampicin and significantly increased by the inhibition of CYP3A with ketoconazole . The bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state .
Result of Action
The molecular and cellular effects of Nilotinib’s action include significant therapeutic benefits in cases of CML which were found to be resistant to treatment with imatinib . Nilotinib inhibits the Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from Ph+ CML patients .
Action Environment
Environmental factors such as temperature, humidity, and pressure can influence the polymorphic phase change of Nilotinib HCl Monohydrate, affecting its stability and suitability in the formulation process . Additionally, the solubility of Nilotinib hydrochloride monohydrate was statically determined in supercritical carbon dioxide (SC-CO2) for the first time at various temperatures and pressures .
特性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nilotinib hydrochloride monohydrate | |
CAS RN |
923288-90-8 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)


